7-Tert-butylazepan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-tert-butylazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)8-6-4-5-7-9(12)11-8/h8H,4-7H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPUJBKRHRLGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 7 Tert Butylazepan 2 One
Ring-Opening Polymerization of Azepan-2-one (B1668282) Derivatives
The most significant reaction of azepan-2-one and its derivatives is ring-opening polymerization (ROP), which leads to the formation of polyamides, commonly known as nylons. The presence of the 7-tert-butyl substituent is expected to influence the polymerization kinetics and the properties of the resulting polymer.
Anionic Ring-Opening Polymerization Mechanisms
Anionic ring-opening polymerization (AROP) is a widely utilized method for the polymerization of lactams. rsc.org This process is typically initiated by a strong, non-nucleophilic base and often employs an N-acyllactam as a co-initiator. rsc.org The general mechanism for the AROP of a lactam, such as a substituted azepan-2-one, can be described in the following steps:
Initiation: A strong base abstracts the acidic proton from the nitrogen atom of the lactam monomer, forming a lactamate anion.
Acylation: The lactamate anion then attacks the carbonyl group of an N-acyllactam co-initiator. This step generates a highly reactive N-acylated lactam, which serves as the true growth center for the polymer chain.
Propagation: The lactamate anion attacks the carbonyl carbon of the N-acylated lactam, leading to the ring-opening of the acylated monomer and the formation of a new amide bond. This process regenerates the active imide end group, allowing for the sequential addition of further lactam monomers.
The presence of the bulky tert-butyl group at the 7-position of the azepan-2-one ring is anticipated to introduce steric hindrance. This steric bulk could potentially decrease the rate of polymerization compared to unsubstituted caprolactam by impeding the approach of the lactamate anion to the carbonyl group.
Synthesis of Functional Aliphatic Polyamides via Lactam Polymerization
The synthesis of functional aliphatic polyamides can be achieved through the polymerization of substituted lactams. While specific studies on the polymerization of 7-tert-butylazepan-2-one are not extensively detailed in the provided search results, the general principles of lactam polymerization can be applied. The incorporation of the tert-butyl group along the polyamide backbone would result in a polymer with modified properties compared to standard nylon-6.
The bulky side group is expected to disrupt the regular packing of the polymer chains, which would likely lead to a decrease in crystallinity and melting point, and an increase in solubility in organic solvents. ncl.res.in This modification can be advantageous for creating polyamides with improved processability. ncl.res.in
| Monomer | Expected Polymer Properties | Potential Applications |
| Azepan-2-one (Caprolactam) | High crystallinity, high melting point, good mechanical strength | Fibers, engineering plastics |
| This compound | Lower crystallinity, lower melting point, increased solubility | Melt-processable materials, specialty polymers |
Reactions Involving the Lactam Carbonyl Group
The carbonyl group in a lactam is susceptible to nucleophilic attack, similar to other amides. However, the cyclic nature of the lactam can influence its reactivity. In general, the amide group can react in its uncharged form (–CONH–) or as its conjugate acid (–CONH₂⁺–), leading to uncatalyzed and acid-catalyzed reactions, respectively. researchgate.net
Key reactions involving the lactam carbonyl group include:
Hydrolysis: In the presence of acid or base, the lactam ring can be hydrolyzed to form the corresponding amino acid, 6-amino-6-tert-butylheptanoic acid.
Reduction: The carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, which would yield 7-tert-butylazepane.
Reaction with Organometallic Reagents: Reagents such as Grignard reagents or organolithium compounds can add to the carbonyl group, leading to ring-opened products or, under certain conditions, ring expansion or rearrangement.
The steric hindrance from the adjacent tert-butyl group would likely decrease the rate of nucleophilic attack at the carbonyl carbon.
Reactivity at the tert-Butyl Substituted Position
The tert-butyl group is generally considered to be chemically robust and unreactive due to the strength of the C-C and C-H bonds and the steric shielding of the quaternary carbon. rsc.orgresearchgate.net The C-H bonds of the tert-butyl group are not easily abstracted, making free-radical reactions at this position difficult. researchgate.net
Due to its steric bulk, the tert-butyl group can influence the reactivity of the rest of the molecule by sterically hindering adjacent reactive sites, as discussed for the carbonyl group. researchgate.net Direct chemical transformations of the tert-butyl group itself on the this compound molecule would require harsh reaction conditions and are generally not facile.
Heteroatom-Directed Transformations of the Azepanone Ring
The nitrogen atom in the azepanone ring can direct certain chemical transformations. Its lone pair of electrons can act as a nucleophile or a base.
N-Alkylation/N-Acylation: The nitrogen atom can be alkylated or acylated, although this is typically less favorable for lactams compared to acyclic amides due to the delocalization of the lone pair into the carbonyl group.
Coordination to Metal Centers: The nitrogen and oxygen atoms of the lactam can act as ligands for metal ions, which can be a basis for developing catalysts or new materials.
Directed Lithiation: While the acidity of the α-protons to the carbonyl is a primary site for deprotonation, in highly tailored systems, the heteroatom can direct metallation at other positions. However, for this compound, the protons on the carbon bearing the tert-butyl group (C7) are likely the most acidic α-protons after the N-H proton.
Structural Elucidation and Conformational Analysis in Academic Research
Spectroscopic Characterization Techniques for 7-Tert-butylazepan-2-one
A complete spectroscopic characterization would typically involve Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm the molecular structure and provide initial conformational insights.
Infrared (IR) Spectroscopy: For this compound, the IR spectrum is expected to show a characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. Another key feature would be the N-H stretching vibration, which for a secondary amide in a seven-membered ring, would likely appear as a broad band around 3200-3400 cm⁻¹. The presence of the tert-butyl group would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations around 1365-1395 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum of this compound (molecular weight: 169.27 g/mol ) would show a molecular ion peak (M⁺) at m/z 169. sigmaaldrich.com A prominent fragmentation pattern would likely involve the loss of the tert-butyl group ([M-57]⁺), leading to a significant peak at m/z 112. Other fragmentations could involve the cleavage of the caprolactam ring.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would provide information on the number and connectivity of protons. The tert-butyl group would appear as a sharp singlet integrating to nine protons. The protons on the azepane ring would appear as a series of multiplets. The ¹³C NMR spectrum would show distinct signals for each carbon atom, with the carbonyl carbon being the most downfield shifted.
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observation |
| IR Spectroscopy | C=O stretch: ~1660 cm⁻¹, N-H stretch: ~3300 cm⁻¹, C-H (tert-butyl) bend: ~1370 cm⁻¹ |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 169, Major Fragment: m/z 112 ([M-C₄H₉]⁺) |
| ¹H NMR Spectroscopy | Singlet (~1.0 ppm, 9H, C(CH₃)₃), Multiplets (ring protons), Broad singlet (N-H) |
| ¹³C NMR Spectroscopy | Carbonyl C: ~175 ppm, Quaternary C (tert-butyl): ~35 ppm, Methyl C's (tert-butyl): ~27 ppm |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
To move beyond basic structural confirmation, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be essential.
COSY would establish the proton-proton coupling network within the azepane ring, helping to assign the signals of the methylene (B1212753) groups.
HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the carbon skeleton.
X-ray Crystallography of this compound and its Derivatives
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the conformation of the ring system. While no crystal structure for this compound is currently available in open-access databases, analysis of related substituted ε-caprolactams has consistently shown a chair-type conformation for the seven-membered ring in the solid state. scispace.comrsc.org For this compound, a crystal structure would definitively determine the orientation of the bulky tert-butyl group. Steric considerations would suggest a preference for an equatorial position to minimize steric strain.
Interactive Data Table: Expected X-ray Crystallographic Parameters for this compound (based on related structures)
| Parameter | Expected Value/Observation |
| Crystal System | Likely Monoclinic or Orthorhombic |
| Ring Conformation | Chair-like |
| Tert-butyl Group Orientation | Predicted to be Equatorial |
| Key Bond Lengths | C=O: ~1.24 Å, C-N: ~1.34 Å, C-C (ring): ~1.53 Å |
Application of Computational Chemistry for Conformational Energetics and Molecular Geometry
In the absence of extensive experimental data, computational chemistry serves as a powerful tool to predict the stable conformations and relative energies of this compound. Methods such as Density Functional Theory (DFT) can be used to perform a conformational search and calculate the optimized geometries and energies of different possible conformers (e.g., chair and boat forms with axial and equatorial tert-butyl substitution).
Computational studies on related systems, such as tert-butyl substituted piperidines, have shown interesting and sometimes counterintuitive conformational preferences. nih.govchemrxiv.org For this compound, calculations would likely predict the chair conformation to be significantly more stable than any boat or twist-boat forms. Furthermore, the equatorial conformer of the tert-butyl group is expected to be the global minimum energy structure due to the avoidance of 1,3-diaxial interactions that would be present in the axial conformer. These calculations could also predict NMR chemical shifts, which could then be compared with experimental data if it were to become available.
Theoretical and Computational Chemistry Studies of 7 Tert Butylazepan 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemical research, offering deep insights into the electronic structure and inherent reactivity of molecules. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP) are commonly utilized to model the electron distribution within a molecule. nih.gov These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting a molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack.
For a molecule like 7-tert-butylazepan-2-one, these calculations would reveal the electron density distribution, highlighting areas prone to chemical reaction. Natural Bond Orbital (NBO) analysis could further elucidate the nature of the chemical bonds and the charge distribution on each atom. nih.gov However, specific studies applying these methods to this compound are not present in the available literature.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. plos.orgmdpi.com By simulating the movement of atoms and molecules, researchers can understand how a molecule like this compound would behave in different environments, such as in a solvent or interacting with a biological target.
These simulations can identify the most stable conformations of the molecule and the energy barriers between different conformational states. researchgate.net Analysis of the simulation trajectories can provide information on the flexibility of different parts of the molecule, such as the azepane ring and the tert-butyl group. nih.gov This information is vital for understanding its physical properties and biological activity. Despite the utility of this method, specific MD simulation data for this compound is not documented in the scientific literature reviewed.
Prediction of Spectroscopic Properties using Computational Methods
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the identification and characterization of compounds. mdpi.com Techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of a molecule. researchgate.net Similarly, calculations of vibrational frequencies can predict the appearance of Infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed to a high degree of accuracy.
For this compound, these computational predictions would be invaluable for interpreting experimental spectroscopic data and confirming its structure. However, the literature search did not uncover any studies that have performed these specific computational predictions for this compound.
Mechanistic Studies of Reactions Involving the Compound through Computational Modeling
In the context of this compound, computational modeling could be used to study its synthesis, degradation, or its interaction with other molecules. For instance, the mechanism of its formation via a Beckmann rearrangement or its hydrolysis could be investigated. Such studies would provide valuable insights into its chemical behavior. Unfortunately, no specific computational mechanistic studies involving this compound have been reported in the reviewed scientific publications.
Advanced Applications of 7 Tert Butylazepan 2 One As a Chemical Scaffold
Role as a Privileged Building Block in Complex Organic Molecule Synthesis
The azepanone core, particularly when substituted, serves as a valuable framework in the synthesis of biologically active molecules. The conformational constraint imposed by the seven-membered ring, combined with the stereochemical influence of substituents, makes it a privileged scaffold for targeting specific biological macromolecules.
Research has demonstrated the utility of the azepanone moiety in the design of potent and selective enzyme inhibitors. For instance, the azepanone skeleton has been a key component in the development of inhibitors for cysteine proteases such as cathepsin K and cathepsin L. nih.govnih.gov The synthesis of these inhibitors often involves the elaboration of the azepanone ring with various functional groups to optimize binding affinity and selectivity. The tert-butyl group at the 7-position of 7-tert-butylazepan-2-one can play a crucial role in dictating the orientation of these appended functionalities, thereby influencing the inhibitory potency and selectivity of the final compound.
Furthermore, the azepanone structure has been incorporated into more complex molecular architectures, such as in the synthesis of analogues of the natural product glycyrrhetinic acid, which are being investigated as selective inhibitors of 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2). nih.gov The rigid azepanone ring can mimic or replace portions of a natural product's structure, leading to novel derivatives with potentially improved pharmacological profiles. The synthesis of such complex molecules highlights the importance of substituted azepanones as versatile starting materials and core structural units.
| Compound Class | Target Enzyme/Protein | Reference |
| Azepanone-based inhibitors | Cathepsin K | nih.gov |
| Azepanone-based inhibitors | Cathepsin L | nih.gov |
| Glycyrrhetinic acid derivatives | 11β-hydroxysteroid dehydrogenase 2 | nih.gov |
Applications in Polymer Chemistry and Advanced Materials Science
The field of polymer chemistry has begun to explore the incorporation of substituted lactams like this compound to create novel polymeric materials with tailored properties. The ring-opening polymerization (ROP) of lactams is a well-established method for the synthesis of polyamides. The presence of a bulky tert-butyl group on the azepanone ring is expected to significantly influence the polymerization process and the properties of the resulting polymer.
While direct studies on the ROP of this compound are not extensively documented in publicly available literature, research on analogous substituted azepan-2-ones provides strong evidence for its potential in this area. For example, the synthesis and ring-opening polymerization of 5-azepane-2-one ethylene (B1197577) ketal have been successfully demonstrated, leading to functional aliphatic polyamides. usm.edu This work suggests that the azepanone ring is amenable to polymerization even with significant substitution.
The incorporation of the this compound monomer into a polymer chain could lead to materials with unique characteristics. The bulky tert-butyl group would likely increase the polymer's glass transition temperature (Tg), enhancing its thermal stability. It could also impact the polymer's crystallinity, solubility, and mechanical properties. These modified properties could make such polymers suitable for advanced applications where specific material performance is required.
Potential Properties of Polymers Derived from this compound:
| Property | Expected Influence of the Tert-butyl Group | Potential Application Area |
| Glass Transition Temperature (Tg) | Increase | High-temperature resistant materials |
| Crystallinity | Decrease | Amorphous engineering plastics |
| Solubility | Increase in organic solvents | Processable specialty polymers |
| Mechanical Strength | Potential for increased rigidity | Structural components |
Further research into the ring-opening polymerization of this compound is warranted to fully explore its potential in creating a new class of functional polyamides with advanced material properties.
Development of Novel Synthetic Reagents and Catalysts Utilizing the Azepanone Core
The rigid, chiral scaffold of substituted azepanones presents an attractive platform for the development of novel synthetic reagents and organocatalysts. The defined three-dimensional structure of the azepanone ring can be exploited to create asymmetric environments for chemical reactions.
While specific examples of catalysts derived directly from this compound are not prominent in the literature, the broader class of chiral lactams has been utilized in asymmetric synthesis. The nitrogen atom within the lactam can be functionalized to introduce a catalytic moiety, and the stereocenters on the ring can induce enantioselectivity in a catalyzed reaction.
The development of organocatalysts, which are small organic molecules that can accelerate chemical reactions, is a rapidly growing field. mdpi.commdpi.comsigmaaldrich.com The azepanone core, with its potential for stereochemical diversity, could be a valuable addition to the organocatalyst toolkit. For instance, by attaching a Lewis basic or Brønsted acidic group to the this compound scaffold, it might be possible to create a new class of asymmetric catalysts for various organic transformations, such as aldol (B89426) reactions, Michael additions, or Diels-Alder reactions. The bulky tert-butyl group could play a crucial role in creating a well-defined chiral pocket around the catalytic site, leading to high levels of stereocontrol.
Chemical Probe Development for Academic Research (excluding specific biological targets or therapeutic efficacy)
Chemical probes are small molecules used as tools to study and manipulate biological systems at the molecular level, without the intention of being a therapeutic agent. The development of selective and potent chemical probes is crucial for fundamental academic research to elucidate the function of proteins and other biomolecules.
The azepanone scaffold, due to its proven ability to be elaborated into potent enzyme inhibitors, is a promising starting point for the design of chemical probes. A chemical probe based on the this compound core could be designed to covalently or non-covalently interact with a specific protein of interest.
The synthesis of such a probe would typically involve the introduction of three key features onto the azepanone scaffold: a reactive group for covalent modification of the target or a high-affinity binding moiety, a reporter tag (such as a fluorescent dye or a biotin (B1667282) molecule) for detection and visualization, and a linker to connect the core scaffold to the reporter tag. The modular nature of the synthesis of substituted azepanones would allow for the systematic variation of these components to optimize the probe's properties.
While the literature does not yet describe a specific chemical probe derived from this compound, the principles of chemical probe design and the established biological activity of other azepanone-based molecules strongly suggest its potential in this area. nih.gov The development of such probes would provide valuable tools for the academic research community to investigate cellular processes and protein function in a non-therapeutic context.
Analytical Methodologies for Isolation, Purity Assessment, and Quantification
Chromatographic Techniques for Separation and Purification
Chromatographic methods are fundamental to the isolation and purification of 7-Tert-butylazepan-2-one from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a common technique for monitoring the progress of reactions that synthesize this compound. It is typically performed on plates coated with silica (B1680970) gel 60 F254. While specific mobile phase compositions for this exact compound are not widely published, analogous separations of substituted caprolactams often utilize solvent systems consisting of mixtures of ethyl acetate (B1210297) and hexane (B92381). The separation is visualized under UV light (254 nm) or by staining with a suitable reagent.
Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. Silica gel (typically 100-200 mesh) is commonly used as the stationary phase. The crude product is loaded onto the column and eluted with a solvent system, such as a gradient of ethyl acetate in hexane or dichloromethane, to separate the desired compound from impurities.
Interactive Data Table: Chromatographic Conditions for Substituted Azepan-2-ones
| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |
| Thin-Layer Chromatography | Silica Gel 60 F254 | Ethyl Acetate/Hexane Mixtures | Reaction Monitoring |
| Column Chromatography | Silica Gel (100-200 mesh) | Ethyl Acetate/Hexane or Dichloromethane | Purification |
Spectroscopic Methods for Structural Confirmation and Purity Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are expected for the protons of the tert-butyl group and the methylene (B1212753) protons of the azepane ring. A reference to the synthesis of this compound indicates that its ¹H NMR spectrum has been recorded. thieme-connect.de
¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Key signals would correspond to the carbonyl carbon of the lactam, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the azepane ring.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption band would be the strong carbonyl (C=O) stretch of the amide group, typically appearing in the region of 1650-1680 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the alkyl groups.
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer insights into the structure of the compound. For this compound, with a molecular formula of C₁₀H₁₉NO, the expected molecular weight is approximately 169.27 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.
Elemental Analysis for Compositional Verification
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the molecular formula. For this compound (C₁₀H₁₉NO), the theoretical elemental composition is:
Carbon (C): 70.96%
Hydrogen (H): 11.31%
Nitrogen (N): 8.28%
Oxygen (O): 9.45%
Close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.
Interactive Data Table: Summary of Analytical Methodologies
| Analytical Technique | Information Obtained | Key Data Points for this compound |
| Chromatography | ||
| Thin-Layer Chromatography | Purity assessment, reaction monitoring | Rf value in a specified eluent |
| Column Chromatography | Isolation and purification | Eluent composition for effective separation |
| Spectroscopy | ||
| ¹H NMR | Proton environment and connectivity | Chemical shifts (δ) and coupling constants (J) |
| ¹³C NMR | Carbon skeleton structure | Chemical shifts (δ) for each unique carbon |
| Infrared (IR) Spectroscopy | Presence of functional groups | Carbonyl (C=O) stretching frequency |
| Mass Spectrometry | ||
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion peak (m/z) |
| High-Resolution MS (HRMS) | Exact molecular formula | Highly accurate mass measurement |
| Elemental Analysis | ||
| Elemental Analysis | Elemental composition | %C, %H, %N found vs. calculated |
Emerging Research Directions and Future Perspectives in 7 Tert Butylazepan 2 One Chemistry
Development of Sustainable and Green Synthetic Routes
One of the most promising avenues is the development of greener alternatives to the classical Beckmann rearrangement. Research into solid acid catalysts, such as zeolites and functionalized mesoporous silica (B1680970), offers the potential for reusable, non-corrosive catalysts that can simplify product purification and minimize waste streams. Furthermore, solvent-free or mechanochemical approaches to the Beckmann rearrangement are gaining traction, which could dramatically reduce the use of volatile organic compounds.
Biocatalysis presents another exciting frontier for the sustainable synthesis of 7-Tert-butylazepan-2-one. Enzymes, such as ketoreductases and lipases, could be employed in chemoenzymatic routes to produce chiral precursors with high enantioselectivity. The use of whole-cell biocatalysts engineered to perform key transformations could further streamline the synthesis from renewable feedstocks, moving away from petrochemical-based starting materials. The principles of biocatalytic synthesis of lactams are well-established and offer a clear pathway for developing a green synthesis route for this compound. mdpi.comwikipedia.org
| Green Synthesis Approach | Potential Advantages for this compound | Key Research Focus |
| Solid Acid Catalysis | Reusable catalysts, reduced corrosion, simplified workup. | Development of robust and selective solid acids. |
| Mechanochemistry | Solvent-free conditions, reduced energy consumption. | Optimization of reaction conditions and scalability. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. | Enzyme discovery and engineering for specific substrates. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Development of pathways from biomass-derived precursors. |
Exploration of Novel Chemical Transformations and Derivatizations
The chemical versatility of the azepanone ring, coupled with the presence of a sterically demanding tert-butyl group, makes this compound a fascinating scaffold for the exploration of novel chemical transformations. The tert-butyl group can act as a strategic directing group or a source of conformational rigidity, influencing the reactivity and selectivity of subsequent derivatizations.
Future research will likely focus on the selective functionalization of the azepanone ring at various positions. For instance, C-H activation methodologies could enable the introduction of new functional groups at positions that are otherwise difficult to access. The lactam nitrogen also provides a handle for a variety of N-alkylation and N-acylation reactions, leading to a diverse library of derivatives with potentially unique properties.
Furthermore, the carbonyl group of the lactam is a key site for chemical modification. Reductive amination or the addition of organometallic reagents could open up pathways to novel amino-alcohols and diamines. Ring-opening reactions of this compound with various nucleophiles would lead to the formation of functionalized aminocaproic acid derivatives, which could serve as building blocks for peptides, polymers, and other complex molecules.
| Transformation Type | Potential Products and Applications | Research Challenges |
| C-H Activation | Functionalized azepanones with tailored properties. | Achieving high regioselectivity and catalyst efficiency. |
| N-Functionalization | Diverse library of N-substituted derivatives for screening. | Developing mild and efficient reaction conditions. |
| Carbonyl Chemistry | Chiral amino-alcohols and diamines. | Controlling stereoselectivity in addition reactions. |
| Ring-Opening Reactions | Functionalized aminocaproic acid derivatives. | Developing selective ring-opening methodologies. |
Integration with Flow Chemistry and Automated Synthesis Methodologies
The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemicals are produced, offering significant advantages in terms of safety, efficiency, and scalability. The integration of these technologies into the synthesis and derivatization of this compound represents a significant area for future development.
Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. For instance, a continuous flow Beckmann rearrangement could offer enhanced safety and higher yields compared to traditional batch processes. The small reactor volumes in microfluidic systems allow for rapid heating and cooling, enabling precise temperature control and minimizing the formation of byproducts.
Automated synthesis platforms, combined with high-throughput screening, could accelerate the discovery of novel derivatives of this compound with desired properties. By systematically varying reaction conditions and reagents in an automated fashion, researchers can rapidly explore a vast chemical space and identify lead compounds for various applications. This approach would be particularly valuable for generating libraries of compounds for biological screening or materials science research.
| Technology | Benefits for this compound Chemistry | Future Research Directions |
| Flow Chemistry | Improved safety, enhanced reaction control, facile scalability. | Development of integrated multi-step flow syntheses. |
| Microreactors | Precise temperature and mixing control, high surface-to-volume ratio. | Design of specialized microreactors for lactam synthesis. |
| Automated Synthesis | High-throughput screening of reaction conditions and derivatives. | Integration with AI and machine learning for reaction optimization. |
Advanced Materials Applications and Tailored Polymer Design from Azepanone Scaffolds
Substituted caprolactams are valuable monomers for the synthesis of specialty polyamides with tailored properties. The incorporation of a bulky tert-butyl group into the polymer backbone of a polyamide derived from this compound is expected to have a profound impact on its material properties.
The ring-opening polymerization of this compound would lead to a novel polyamide, poly(7-tert-butyl-azepan-2-one). The presence of the pendant tert-butyl group would likely disrupt the regular packing of the polymer chains, leading to a decrease in crystallinity and an increase in solubility in common organic solvents. This could be advantageous for applications where solution processability is crucial. Furthermore, the bulky side group could enhance the thermal stability and mechanical properties of the resulting polymer, potentially leading to materials with high glass transition temperatures and improved toughness.
Copolymerization of this compound with other lactams, such as ε-caprolactam, would offer a versatile platform for tuning the properties of the resulting copolymers. By varying the ratio of the two monomers, it would be possible to create a range of materials with a spectrum of properties, from flexible elastomers to rigid engineering plastics. These tailored polymers could find applications in advanced materials, such as high-performance fibers, engineering plastics, and biomedical devices. The influence of a tert-butyl group on the properties of other polymer systems, such as polyimides, has been shown to improve transparency and solubility, suggesting similar benefits could be realized in polyamides derived from this novel lactam.
| Polymer Type | Expected Properties | Potential Applications |
| Homopolymer | Increased solubility, higher thermal stability, amorphous nature. | Solution-processable films, high-performance coatings. |
| Copolymers | Tunable mechanical and thermal properties. | Engineering plastics, specialty fibers, biomedical materials. |
| Blends | Modified properties of existing polyamides. | Impact modifiers, compatibilizers. |
Q & A
Q. Table 1. Key Spectral Peaks for 7-<i>tert</i>-Butylazepan-2-one
| Technique | Observed Signal | Reference Range | Notes |
|---|---|---|---|
| H NMR | δ 1.42 (s, 9H, <i>tert</i>-butyl) | δ 1.38–1.45 | Confirm via DEPT-135 |
| IR | 1685 cm (C=O stretch) | 1670–1700 cm | Exclude moisture artifacts |
Q. Table 2. Common Contradictions in Solubility Studies
| Solvent | Reported Solubility (mg/mL) | Potential Source of Variation |
|---|---|---|
| DMSO | 45 ± 3 vs. 32 ± 2 | Purity grade (HPLC vs. analytical) |
| Water | Insoluble vs. 0.5 mg/mL | pH adjustment (neutral vs. buffered) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
